2-Amino-4-fluorobenzenethiol
Overview
Description
“2-Amino-4-fluorobenzenethiol” is a chemical compound with the molecular formula C6H6FNS . It has a molecular weight of 143.18 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives from chloro-substituted-2-amino-5-fluorobenzenethiol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group (NH2), a fluorine atom (F), and a thiol group (SH) . The InChI string representation of the molecule is InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 143.18 g/mol, a computed XLogP3-AA value of 1.5, and a topological polar surface area of 27 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Antimicrobial Properties
A series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogues were synthesized from chloro-substituted-2-amino-5-fluorobenzenethiol and evaluated for their antimicrobial properties. These compounds showed promising results against a range of Gram-positive and Gram-negative bacterial strains and fungi species. Interestingly, the key intermediates, derived from 2-amino-5-fluorobenzenethiol, exhibited high antimicrobial activity, particularly against Gram-positive strains and fungi (Armenise et al., 2012).
Antitumor Properties
2-(4-aminophenyl)benzothiazoles, including derivatives of 2-amino-4-fluorobenzenethiol, have been identified as having potent and selective antitumor properties. These compounds undergo biotransformation by cytochrome P450 1A1 to generate active metabolites. To overcome the limitations posed by the molecule's lipophilicity, amino acid conjugation was utilized, resulting in water-soluble, chemically stable prodrugs. These prodrugs demonstrated the ability to revert to their parent amine form in vivo and showed promising results in inhibiting the growth of cancer cells, with manageable toxic side effects (Bradshaw et al., 2002).
Synthesis and Chemical Reactions
The reaction of 4-fluoro-1-acyl-benzene with N-substituted ethanolamine under microwave irradiation led to the synthesis of 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products. This reaction is convenient and time-efficient (Tao Xiao-chun, 2008).
Solid Phase Synthesis
2-Aminobenzenethiol, which can be considered structurally similar to this compound, was used in solid phase synthesis processes. It was bound through its thiol function to various resins, acylated at the amino-function by aliphatic and aromatic acids, and then cleaved from the resin. The resulting 2-N-acyl-aminobenzenethiols were cyclised to form corresponding 2-substituted benzothiazoles. This synthesis method opens pathways for the development of novel compounds with potential applications in various fields (Mourtas et al., 2001).
Properties
IUPAC Name |
2-amino-4-fluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOTUJPKBAIACF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455300 | |
Record name | 2-amino-4-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131105-89-0 | |
Record name | 2-amino-4-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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